Cas no 848784-12-3 (3,4-dimethylpentan-1-amine)

3,4-dimethylpentan-1-amine 化学的及び物理的性質
名前と識別子
-
- 3,4-dimethylpentan-1-amine
- AKOS010968267
- EN300-1252382
- SCHEMBL3366284
- 848784-12-3
-
- インチ: 1S/C7H17N/c1-6(2)7(3)4-5-8/h6-7H,4-5,8H2,1-3H3
- InChIKey: WEZJDTIOVDYLCA-UHFFFAOYSA-N
- ほほえんだ: NCCC(C)C(C)C
計算された属性
- せいみつぶんしりょう: 115.136099547g/mol
- どういたいしつりょう: 115.136099547g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 8
- 回転可能化学結合数: 3
- 複雑さ: 50.3
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26Ų
- 疎水性パラメータ計算基準値(XlogP): 1.8
3,4-dimethylpentan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1252382-5000mg |
3,4-dimethylpentan-1-amine |
848784-12-3 | 5000mg |
$2152.0 | 2023-10-02 | ||
Enamine | EN300-1252382-2.5g |
3,4-dimethylpentan-1-amine |
848784-12-3 | 2.5g |
$1454.0 | 2023-06-08 | ||
Enamine | EN300-1252382-0.1g |
3,4-dimethylpentan-1-amine |
848784-12-3 | 0.1g |
$653.0 | 2023-06-08 | ||
Enamine | EN300-1252382-2500mg |
3,4-dimethylpentan-1-amine |
848784-12-3 | 2500mg |
$1454.0 | 2023-10-02 | ||
Enamine | EN300-1252382-1000mg |
3,4-dimethylpentan-1-amine |
848784-12-3 | 1000mg |
$743.0 | 2023-10-02 | ||
Enamine | EN300-1252382-500mg |
3,4-dimethylpentan-1-amine |
848784-12-3 | 500mg |
$713.0 | 2023-10-02 | ||
Enamine | EN300-1252382-5.0g |
3,4-dimethylpentan-1-amine |
848784-12-3 | 5g |
$2152.0 | 2023-06-08 | ||
Enamine | EN300-1252382-250mg |
3,4-dimethylpentan-1-amine |
848784-12-3 | 250mg |
$683.0 | 2023-10-02 | ||
Enamine | EN300-1252382-0.5g |
3,4-dimethylpentan-1-amine |
848784-12-3 | 0.5g |
$713.0 | 2023-06-08 | ||
Enamine | EN300-1252382-10.0g |
3,4-dimethylpentan-1-amine |
848784-12-3 | 10g |
$3191.0 | 2023-06-08 |
3,4-dimethylpentan-1-amine 関連文献
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1. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
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Rohit Chand,Saipriya Ramalingam,Suresh Neethirajan Nanoscale, 2018,10, 8217-8225
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
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Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709
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Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Chunqian Zhang,Fan Yang,Dalin Zhang,Xu Zhang,Chunlai Xue,Yuhua Zuo,Chuanbo Li,Buwen Cheng,Qiming Wang RSC Adv., 2015,5, 15940-15943
3,4-dimethylpentan-1-amineに関する追加情報
Introduction to 3,4-Dimethylpentan-1-amine (CAS No. 848784-12-3)
3,4-Dimethylpentan-1-amine, with the CAS number 848784-12-3, is a synthetic organic compound that has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields, including pharmaceuticals, materials science, and chemical synthesis. This compound is characterized by its molecular formula C7H17N and a molecular weight of 115.21 g/mol. The structure of 3,4-dimethylpentan-1-amine consists of a five-carbon chain with two methyl groups attached at the third and fourth positions, and an amine group at the terminal end.
The synthesis of 3,4-dimethylpentan-1-amine can be achieved through several methods, including the reductive amination of the corresponding ketone or aldehyde. One common approach involves the reaction of 3,4-dimethylpentanal with ammonia or an amine derivative in the presence of a reducing agent such as sodium borohydride or hydrogen gas over a catalyst like palladium on carbon. This method provides a high yield and purity of the final product, making it suitable for both laboratory-scale synthesis and industrial production.
In terms of physical properties, 3,4-dimethylpentan-1-amine is a colorless liquid with a characteristic amine odor. It is soluble in water and many organic solvents, which makes it versatile for use in various chemical reactions and formulations. The compound has a boiling point of approximately 120°C at standard atmospheric pressure and a melting point of -50°C. These properties are crucial for its handling and storage in both research and industrial settings.
The chemical reactivity of 3,4-dimethylpentan-1-amine is primarily centered around its amine group. As a primary amine, it can participate in a wide range of reactions such as acylation, alkylation, and condensation reactions. These reactions are fundamental in the synthesis of more complex molecules and derivatives, which can have diverse applications in pharmaceuticals, agrochemicals, and materials science.
In the pharmaceutical industry, 3,4-dimethylpentan-1-amine has shown promise as an intermediate in the synthesis of novel drugs. Recent studies have explored its potential as a building block for developing compounds with therapeutic properties. For instance, researchers have investigated its use in the synthesis of small molecules that target specific biological pathways involved in diseases such as cancer and neurodegenerative disorders. The ability to modify the structure of 3,4-dimethylpentan-1-amine through functional group transformations allows for the creation of a wide range of bioactive molecules with tailored properties.
Beyond pharmaceuticals, 3,4-dimethylpentan-1-amine has found applications in materials science. Its reactivity and solubility make it an attractive candidate for use in polymer synthesis. Specifically, it can be incorporated into polymer chains to enhance their mechanical properties or to introduce functional groups that confer specific functionalities such as improved thermal stability or enhanced biocompatibility. This versatility has led to its use in the development of advanced materials for various industries, including electronics and biomedical devices.
In the realm of chemical synthesis, 3,4-dimethylpentan-1-amine serves as a valuable reagent for catalytic processes. Its ability to form stable complexes with transition metals makes it useful as a ligand in homogeneous catalysis. For example, it has been employed in palladium-catalyzed cross-coupling reactions to facilitate the formation of carbon-carbon bonds under mild conditions. This application has significant implications for the efficient synthesis of complex organic molecules with high selectivity and yield.
Safety considerations are paramount when handling 3,4-dimethylpentan-1-amine. As with any amine compound, it can be corrosive to certain materials and may pose health risks if not handled properly. It is important to follow standard safety protocols such as wearing appropriate personal protective equipment (PPE) and ensuring adequate ventilation during handling and storage. Additionally, proper disposal methods should be followed to minimize environmental impact.
In conclusion, 3,4-dimethylpentan-1-amine (CAS No. 848784-12-3) is a versatile compound with a wide range of applications in pharmaceuticals, materials science, and chemical synthesis. Its unique chemical properties make it an important intermediate in the development of novel drugs and advanced materials. Ongoing research continues to uncover new potential uses for this compound, further highlighting its significance in modern chemistry.
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